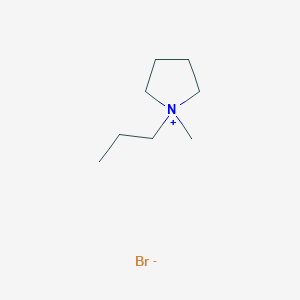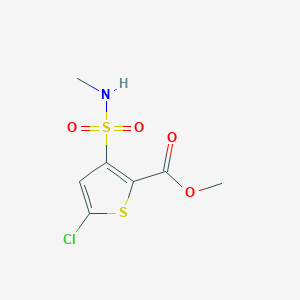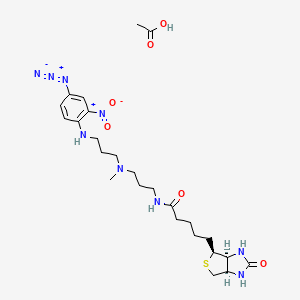
2-(1H-imidazol-1-yl)ethanamine dihydrochloride
Vue d'ensemble
Description
“2-(1H-imidazol-1-yl)ethanamine dihydrochloride” is a chemical compound with the CAS Number: 93668-43-0 . It has a molecular weight of 184.07 and its IUPAC name is 2-(1H-imidazol-1-yl)ethanamine dihydrochloride . It is stored at room temperature in an inert atmosphere .
Synthesis Analysis
The synthesis of 2-(1H-imidazol-1-yl)ethanamine involves combining imidazole, 2-chloroethylamine monohydrochloride, tetrabutylammonium hydrogensulfate, and sodium hydroxide with acetonitrile and heating under reflux for 21 hours .Molecular Structure Analysis
The InChI code for this compound is 1S/C5H9N3.2ClH/c6-1-3-8-4-2-7-5-8;;/h2,4-5H,1,3,6H2;2*1H . This indicates that the compound consists of a 5 carbon chain with an imidazole ring and two chloride ions.Chemical Reactions Analysis
While specific chemical reactions involving 2-(1H-imidazol-1-yl)ethanamine dihydrochloride are not mentioned in the search results, it is noted that this compound is an intermediate for the preparation of selective tumor inhibitor bis (nitroimidazolyl)alkanecarboxamide hypoxia .Physical And Chemical Properties Analysis
This compound is a solid at room temperature . The compound’s linear formula is C5H11Cl2N3 .Applications De Recherche Scientifique
DNA Binding and Nuclease Activity
Copper(II) complexes with tridentate ligands, including N-((1H-imidazole-2-yl)methyl)-2-(pyridine-2-yl)ethanamine, have shown significant DNA binding propensity and nuclease activity. These complexes exhibit minor structural changes in calf thymus DNA upon binding, suggesting potential applications in DNA-related studies and cancer treatment due to their DNA cleavage abilities and low toxicity for various cancer cell lines (Kumar et al., 2012).
Corrosion Inhibition
Imidazoline derivatives, including those related to 2-(1H-imidazol-1-yl)ethanamine dihydrochloride, have been researched for their effectiveness as corrosion inhibitors. These compounds demonstrate significant inhibition properties for mild steel in hydrochloric acid solutions, making them valuable in industrial applications to protect metals from corrosion (Zhang et al., 2015).
Antibacterial and Antifungal Activities
Imidazol-1-yl derivatives, synthesized through various chemical reactions, have been screened for antibacterial and antifungal activities. Their effectiveness against different strains of bacteria and fungi indicates potential for development as new antimicrobial agents (Patel et al., 2011).
Synthesis and Structural Studies
The synthesis of imines and bisimines derived from 2-phenyl-1H-imidazole-4-carbaldehyde and amines/diamines has been explored. These compounds' structural characterization and complexation stability constants contribute to the broader understanding of imidazol-based compounds (Pařík & Chlupatý, 2014).
Cancer Research and IGF-1R Inhibition
2-(1H-imidazol-4-yl)ethanamine derivatives have been investigated as IGF-1R inhibitors in cancer research. Certain analogs exhibit improved potency and oral exposure, indicating potential therapeutic applications in oncology (Saulnier et al., 2008).
Safety and Hazards
The compound has several hazard statements including H302, H315, H319, H332, and H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), wearing protective gloves/protective clothing/eye protection/face protection (P280), and if in eyes, rinsing cautiously with water for several minutes and removing contact lenses if present and easy to do (P305+P351+P338) .
Propriétés
IUPAC Name |
2-imidazol-1-ylethanamine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9N3.2ClH/c6-1-3-8-4-2-7-5-8;;/h2,4-5H,1,3,6H2;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFRZYBZIYLHQTL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C=N1)CCN.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11Cl2N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(1H-imidazol-1-yl)ethanamine dihydrochloride | |
CAS RN |
93668-43-0 | |
| Record name | 2-(Imidazol-1-yl)-ethylamine dihydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![7-(chloromethyl)-2-methyl-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one](/img/structure/B1591651.png)










